molecular formula C20H20N2O2 B7692523 N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

Cat. No.: B7692523
M. Wt: 320.4 g/mol
InChI Key: UGMHKWIAHCIHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HQP-1351, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of bacterial infections caused by multidrug-resistant (MDR) bacteria.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, this compound prevents bacterial growth and replication, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, indicating that it has a favorable safety profile for potential clinical use. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its broad-spectrum activity against MDR bacteria. This makes it a promising candidate for the treatment of infections that are difficult to treat with traditional antibiotics. However, one limitation of this compound is that it is still in the preclinical development stage, and further studies are needed to evaluate its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Finally, there is a need for the development of new antibiotics to combat the growing threat of antibiotic-resistant bacteria, and this compound has the potential to be a valuable addition to the arsenal of antimicrobial agents.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a multi-step process that includes the reaction of 2-hydroxyquinoline-3-carboxaldehyde with p-tolylmagnesium bromide, followed by the addition of propionyl chloride. The resulting intermediate is then treated with sodium borohydride to yield the final product.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its antibacterial activity against MDR bacteria. It has shown promising results against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. This compound has also been shown to be effective against biofilms, which are notoriously difficult to treat with traditional antibiotics.

Properties

IUPAC Name

N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-19(23)22(17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMHKWIAHCIHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.